![molecular formula C22H23BrN4O2S B3300778 N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide CAS No. 904823-13-8](/img/structure/B3300778.png)
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide
説明
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
作用機序
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 acts as a stimulator of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to various downstream effects such as vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation.
Biochemical and Physiological Effects:
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to induce vasodilation, which leads to a decrease in blood pressure. Furthermore, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has been shown to inhibit platelet aggregation, which may be useful in the prevention of thrombosis. Additionally, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has been shown to inhibit smooth muscle cell proliferation, which may be useful in the treatment of vascular diseases.
実験室実験の利点と制限
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has several advantages for lab experiments. It is a highly selective sGC stimulator, which means that it has minimal off-target effects. Furthermore, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has a long half-life, which allows for sustained effects. However, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some studies. Additionally, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has poor solubility in water, which may limit its use in certain experimental setups.
将来の方向性
There are several future directions for the study of N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272. One potential direction is the development of N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 and its downstream effects. Furthermore, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 may have potential applications in the treatment of other diseases such as diabetes and neurodegenerative diseases, which warrants further investigation.
Conclusion:
In conclusion, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 is a chemical compound with significant potential in various fields such as cardiovascular diseases, cancer, and inflammation. Its mechanism of action as an sGC stimulator leads to several downstream effects such as vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. Although N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has some limitations for lab experiments, it has several advantages such as high selectivity and sustained effects. There are several future directions for the study of N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272, which may lead to the development of novel therapeutic agents.
科学的研究の応用
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has been extensively studied for its potential applications in various fields such as cardiovascular diseases, cancer, and inflammation. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of pulmonary arterial hypertension. Furthermore, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. In addition, N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide 41-2272 has anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-bromobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O2S/c23-18-8-10-20(11-9-18)30(28,29)26-19-7-5-6-17(16-19)21-12-13-22(25-24-21)27-14-3-1-2-4-15-27/h5-13,16,26H,1-4,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBAFGGKKIBVHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-bromobenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。